2-chloro-N-((5-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-fluorobenzamide
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Overview
Description
2-Chloro-N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-6-fluorobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a combination of chloro, fluorobenzamide, oxadiazole, and dimethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-6-fluorobenzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.
Introduction of the dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dimethoxyphenyl isocyanate.
Attachment of the fluorobenzamide moiety: The final step includes the coupling of the intermediate with 2-chloro-6-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could result in various substituted derivatives.
Scientific Research Applications
2-Chloro-N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: This compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-6-fluorobenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: This compound shares the chloro and benzamide moieties but lacks the oxadiazole and dimethoxyphenyl groups.
2-Chloro-N-((3,5-dimethylphenyl)carbamoyl)-nicotinamide: This compound has a similar carbamoyl structure but differs in the presence of the nicotinamide group.
Uniqueness
2-Chloro-N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-6-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H18ClFN4O5S |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
2-chloro-N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-6-fluorobenzamide |
InChI |
InChI=1S/C20H18ClFN4O5S/c1-29-11-6-7-14(15(8-11)30-2)24-16(27)10-32-20-26-25-17(31-20)9-23-19(28)18-12(21)4-3-5-13(18)22/h3-8H,9-10H2,1-2H3,(H,23,28)(H,24,27) |
InChI Key |
YCDNLWRRRZBJNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3Cl)F)OC |
Origin of Product |
United States |
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